Aureocin A53
Description
Properties
bioactivity |
Gram+, |
|---|---|
sequence |
MSWLNFLKYIAKYGKKAVSAAWKYKGKVLEWLNVGPTLEWVWQKLKKIAGL |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Aureocin A53
Primary Sequence Analysis and Amino Acid Composition
Aureocin A53 is a 51-residue peptide with a molecular mass of approximately 6012.5 Da. researchgate.netnih.gov Its primary structure, determined through a combination of DNA sequencing, mass spectrometry, and Edman degradation, reveals a composition rich in specific amino acids that are crucial to its function. researchgate.netnih.gov
Peculiarities of N-Formylated Methionine
A distinctive feature of this compound is the presence of an N-formylated methionine at its N-terminus. researchgate.netasm.org This modification is a result of its synthesis pathway, which does not involve a typical leader peptide that is common for many other bacteriocins. researchgate.netnih.gov The measured molecular mass of this compound was found to be 28 Da higher than what was predicted from its structural gene, an increment that corresponds to this N-formyl group. researchgate.netnih.gov While this formylation is a key characteristic of leaderless bacteriocins, studies on similar peptides suggest that the N-terminal formylated methionine may not be essential for the antimicrobial activity itself. researchgate.netmdpi.com The structural identity of the peptide, including this modification, was confirmed by Edman sequencing after treatment with cyanogen (B1215507) bromide to de-block the N-terminus. nih.gov
High Cationic Character and Amphiphilicity
This compound is characterized by a high cationic charge, possessing a net charge of +8. nih.gov This is due to the presence of ten lysine (B10760008) residues in its 51-amino-acid sequence. researchgate.netnih.gov This strong positive charge is fundamental to its initial interaction with the negatively charged components of bacterial cell membranes. nih.gov
The peptide also exhibits an amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. nih.gov This dual characteristic is essential for its membrane-permeabilizing activity. The cationic residues are exposed on the surface, while the hydrophobic residues are packed into a core. asm.org This arrangement allows the peptide to initially bind to the membrane surface via electrostatic interactions and then insert its hydrophobic portion into the lipid bilayer, leading to membrane disruption. nih.gov
Three-Dimensional Structural Elucidation
The biological activity of this compound is ultimately dictated by its three-dimensional structure. Advanced analytical techniques have provided detailed insights into its conformation in solution.
Nuclear Magnetic Resonance (NMR) Solution Structures
NMR analysis has shown that this compound is composed of four α-helical domains. rcsb.orgualberta.ca These helices fold together to create a structure with a highly cationic surface and a hydrophobic core. rcsb.orgacs.org This structural arrangement is a conserved motif observed in other leaderless bacteriocins as well. rcsb.orgacs.org The saposin-like fold, characterized by these amphipathic α-helices, is believed to be crucial for the peptide's ability to interact with and disrupt bacterial membranes. asm.orgualberta.ca The defined, rigid structure of this compound in an aqueous solution is a distinguishing feature compared to many other bacteriocins. nih.gov
| Feature | Description |
| Total Residues | 51 |
| N-terminal Modification | N-formylated Methionine |
| Cationic Residues | 10 Lysine |
| Tryptophan Residues | 5 |
| Secondary Structure | Four α-helical domains |
| Overall Fold | Compact, globular, saposin-like |
Analysis of Hydrophobic Core and Cationic Surface
The globular structure of this compound establishes a distinct partitioning of its amino acid residues. rcsb.orgacs.org This results in the formation of a hydrophobic core, where the interfaces of the α-helices create a non-polar interior. ualberta.ca Conversely, the exterior of the molecule presents a highly cationic surface. rcsb.orgacs.orgresearchgate.net This positive charge is significant, with the peptide carrying a net charge of +8. nih.gov
This pronounced cationic nature is attributed to its amino acid composition, which is rich in lysine, containing ten such residues within its 51-amino-acid sequence. nih.govresearchgate.net The surface is further characterized by several hydrophilic patches, indicating that the hydrophilic residues are solvent-exposed. ualberta.ca This amphipathic nature, with a segregated hydrophobic core and a charged surface, is a key feature of its molecular architecture. ualberta.canih.gov
X-ray Crystallographic Studies
The atomic-level details of this compound's structure have been further illuminated by X-ray crystallography, achieving resolutions as high as 1.13 Å and 0.89 Å in different studies. chemrxiv.orgchemrxiv.orgproteopedia.org These high-resolution structures provide a precise map of atomic positions and interactions within the crystal lattice.
Racemic Protein Crystallography Approaches
A significant methodological advance in studying this compound has been the use of racemic protein crystallography. chemrxiv.orgproteopedia.org This technique involves the total chemical synthesis of both the natural L-enantiomer and its mirror-image D-enantiomer. chemrxiv.orgchemrxiv.org Crystallizing an equimolar mixture of these two forms facilitates the growth of well-ordered crystals, which is often a bottleneck in the structural determination of peptides. chemrxiv.org This approach was instrumental in obtaining the high-resolution X-ray crystal structure of this compound and has been used to probe specific molecular interactions. chemrxiv.orgproteopedia.orgrcsb.org
Inter- and Intramolecular Tryptophan Interactions
This compound is a tryptophan-rich peptide, containing five of these residues which are crucial to its structure and function. nih.gov Four of these five tryptophan residues are exposed on the solvent-accessible surface of the molecule. chemrxiv.org Tryptophan fluorescence spectroscopy confirms that these residues interact with membrane environments, showing a characteristic blue shift upon association with both neutral and acidic lipid vesicles. nih.govasm.org
Racemic crystallography has revealed specific roles for these tryptophan residues. proteopedia.org For instance, the tryptophan at position 3 (W3) has been shown to participate in the formation of a dimeric interface, suggesting that this compound may exist as a dimer in solution. proteopedia.org Furthermore, these studies have identified distinct hydrogen-bond networks involving tryptophan residues, particularly in the presence of certain anions. proteopedia.org
Revelation of Anion Salt and Lysine Residue Networks
X-ray crystallographic analysis has unveiled a complex and unique network of interactions involving lysine residues, tryptophan residues, and sulfate (B86663) ions within the this compound structure. chemrxiv.orgchemrxiv.org It was observed that sulfate ions, which are isosteric to the phosphate (B84403) head groups of phospholipids, coordinate with three of the solvent-exposed tryptophan residues: Trp3, Trp31, and Trp40. chemrxiv.org
In this arrangement, the indole (B1671886) nitrogen atom of each participating tryptophan is positioned to form a hydrogen bond with an oxygen atom of a sulfate ion. chemrxiv.org This interaction is further buttressed by electrostatic forces between the sulfate oxygen atoms and the side chains of nearby lysine residues, specifically Lys25, Lys27, and Lys44. chemrxiv.org This intricate network of anion-residue interactions is a significant feature of the molecular structure. chemrxiv.org
Structure-Activity Relationship (SAR) Studies
Investigations into the relationship between the structure of this compound and its activity have yielded critical insights. A key finding from SAR studies is the importance of the tryptophan at position 40 (W40). proteopedia.org The ability of W40 to donate a hydrogen bond is essential for the peptide's antibacterial function. proteopedia.org This was demonstrated by substituting W40 with 1-methyltryptophan, a modification that blocks the indole nitrogen's hydrogen-donating capability. This single change resulted in a substantial decrease in antibacterial activity. proteopedia.org
Influence of Tryptophan Residues on Activity
This compound is a tryptophan-rich peptide, and these residues play a crucial role in its membrane-disrupting activity. nih.govasm.org The peptide contains five tryptophan residues, whose intrinsic fluorescence has been utilized to study its interactions with lipid membranes. asm.orgnih.gov When this compound is introduced to both acidic and neutral membrane environments, its tryptophan residues exhibit a characteristic blue shift in their fluorescence emission spectra. nih.gov This shift indicates that the tryptophan residues move from a polar (aqueous) environment to a more non-polar (hydrophobic) environment, such as the interior of a lipid bilayer. nih.gov
High-resolution X-ray crystallography has provided detailed insights into the specific roles of individual tryptophan residues, revealing a network of interactions with anions that mimic the phosphate headgroups of phospholipids. chemrxiv.orgrcsb.org These studies have highlighted the importance of specific tryptophan residues in mediating the peptide's interaction with the membrane surface.
Research findings have pinpointed the functional significance of these residues:
Trp40: Hydrogen bond donation from this residue has been identified as critical for the antibacterial activity of this compound. rcsb.org When Trp40 was substituted with 1-methyltryptophan, a derivative incapable of donating a hydrogen bond, a substantial loss of activity against bacterial clinical isolates was observed. rcsb.org
Trp3, Trp31, and Trp40: In the presence of sulfate ions, which act as mimics for phospholipid headgroups, these three solvent-exposed tryptophan residues were observed to form hydrogen bonds with the anions. chemrxiv.org These interactions are further stabilized by electrostatic forces with neighboring lysine residues (Lys25, Lys27, and Lys44). chemrxiv.org
Trp3: This residue has also been implicated in the formation of a dimeric interface, suggesting that this compound may exist as a dimer in solution and dissociate into monomers to interact with the lipid membrane. rcsb.org
The solvent-exposed aromatic side chains of these tryptophan residues are considered critical for the initial peptide-lipid interactions that lead to the insertion of the bacteriocin (B1578144) into the bacterial membrane. nih.gov
| Tryptophan Residue | Observed Role / Interaction | Reference |
|---|---|---|
| Trp40 | Hydrogen bond donation is critical for antibacterial activity. | rcsb.org |
| Trp31 | Participates in H-bonding with phospholipid headgroup mimics (sulfate ions). | chemrxiv.org |
| Trp3 | Involved in forming a dimeric interface in solution; also H-bonds with headgroup mimics. | chemrxiv.orgrcsb.org |
Role of α-Helical Conformation in Membrane Disruption
The three-dimensional structure of this compound is dominated by a four-helix bundle motif, which is essential for its mechanism of action. nih.govrcsb.org This structure, determined by NMR spectroscopy and X-ray crystallography, consists of four amphipathic α-helices arranged in a compact, globular fold. rcsb.orgchemrxiv.orgacs.org This specific conformation is a shared feature among several broad-spectrum leaderless bacteriocins. nih.gov The arrangement results in a molecule with a distinctly cationic surface surrounding a hydrophobic core, a key feature for membrane-active peptides. nih.govrcsb.org
The antimicrobial activity of this compound stems from its ability to permeabilize the bacterial cell membrane. nih.gov The bactericidal process is rapid, leading to a dissipation of the membrane potential and the cessation of DNA, polysaccharide, and protein biosynthesis. nih.gov The mechanism is described as a generalized membrane disruption rather than the formation of discrete, stable pores. asm.orgnih.gov The α-helical structure is fundamental to this process. The amphipathic nature of the helices allows the peptide to first interact with the negatively charged bacterial membrane via its cationic surface and then insert its hydrophobic portions into the lipid bilayer, causing destabilization and leakage. nih.gov
Studies comparing this compound with the structurally similar bacteriocin Epidermicin NI01 suggest a synergistic, multi-mode mechanism of membrane disruption. ucl.ac.uknih.gov In this model, different helical segments of the bacteriocin may adopt distinct poration modes, acting together to create a more potent antimicrobial effect. nih.gov
| Structural Feature | Description | Reference |
|---|---|---|
| Secondary Structure | Four α-helices. | nih.govrcsb.org |
| Overall Fold | Compact, globular, saposin-like fold. | rcsb.orgnih.gov |
| Surface Characteristics | Highly cationic surface with a hydrophobic core. | nih.govrcsb.org |
| Mechanism of Action | Generalized membrane permeabilization and disruption. | asm.orgnih.gov |
Biosynthesis and Genetic Regulation of Aureocin A53 Production
Gene Cluster Organization and Functional Analysis
The genes on plasmid pRJ9 that are involved in Aureocin A53 production and immunity are organized into at least four distinct transcriptional units. nih.govasm.org This organization separates the core functions of synthesis, secretion, and self-protection into different regulatory segments.
The secretion of this compound appears to be a multi-component process. While a dedicated ABC transporter formed by the products of aucEFG is involved in the extrusion of the bacteriocin (B1578144), another gene, orf8, plays a critical role. nih.gov orf8 is located upstream of the structural gene aucA. nih.gov Its product shows approximately 50% similarity to a number of hypothetical membrane proteins found in various Gram-positive bacteria. nih.gov Gene disruption experiments targeting orf8 resulted in a significant reduction (97%) in the amount of this compound detected in the culture supernatant. sbmicrobiologia.org.br This finding strongly suggests that the protein encoded by orf8, possibly in conjunction with the product of the co-transcribed orf7, is essential for the efficient externalization of this compound. nih.govsbmicrobiologia.org.br Interestingly, mutants in orf8 were resistant to externally added this compound, hinting at a complex role in both secretion and potentially in maintaining cell integrity during production. nih.gov
The structural gene for this compound is designated aucA (formerly orf9). researchgate.netuniprot.org This gene is located within the region of pRJ9 dedicated to bacteriocin production. asm.org Notably, aucA is part of a transcriptional unit that appears to contain only the structural gene itself. nih.govasm.org Unlike typical bacteriocin gene clusters, there is no immunity gene located immediately downstream of aucA within the same operon. nih.govasm.org The aucA gene is preceded by a strong putative promoter region. researchgate.net The gene encodes a 51-amino acid peptide. uniprot.orgrcsb.org The arrangement of the aucA gene, isolated from immediate immunity or processing genes, further underscores the atypical nature of the this compound biosynthetic system. nih.govasm.org
Lack of Plasmid-Encoded Regulatory Functions
This compound is a class II bacteriocin produced by Staphylococcus aureus strain A53. nih.gov The genetic determinant for the bacteriocin, the structural gene aucA, is located on the 10.4 kb plasmid pRJ9. oup.comresearchgate.net A comprehensive analysis of the pRJ9 plasmid sequence revealed that, unlike many other bacteriocin gene clusters, it does not appear to contain genes related to the regulation of this compound production, post-translational modification, or dedicated protease and transporter systems. oup.comresearchgate.net The structural gene aucA is on its own transcriptional unit. nih.gov This absence of plasmid-encoded regulatory functions is a notable feature, suggesting that such control mechanisms may be encoded on the bacterial chromosome of the host strain. nih.gov This genetic organization is atypical, as bacteriocin biosynthesis, immunity, and transport functions are often closely linked on the same plasmid. oup.commdpi.com The this compound peptide itself is synthesized and secreted without a typical leader sequence, starting with an N-formylmethionine residue, which further indicates it does not undergo standard post-translational processing. oup.comresearchgate.net
Optimization of this compound Production
The yield of this compound is significantly influenced by various physical and chemical parameters of the culture environment. Optimization of these factors is crucial for maximizing production for research and potential applications. mdpi.com
Impact of Culture Media, Temperature, and pH on Yield
The composition of the growth medium, along with temperature and pH, plays a critical role in the production of this compound. Rich, complex media are generally favored for cultivating the producer strain and achieving high bacteriocin yields. researchgate.net Studies have shown that Brain Heart Infusion (BHI) broth is a commonly used and effective medium for Staphylococcus aureus growth and bacteriocin production. researchgate.netresearchpublish.com
The optimal temperature for bacteriocin production by S. aureus has been identified in the range of 32°C to 37°C. researchpublish.com One study found the highest production occurred at 37°C, while another identified 32°C as optimal. researchgate.netresearchpublish.com Production of this compound has been observed to reach its maximum level after 6 hours of incubation under optimal conditions. researchgate.net
The pH of the culture medium is another critical factor. The optimal initial pH for bacteriocin production by S. aureus is in the neutral to slightly acidic range, typically between 6.0 and 7.0. researchpublish.com Production tends to decrease significantly at pH values below 6.0 or above 7.0. researchpublish.com
Table 1: Optimal Conditions for this compound Production
| Parameter | Optimal Value/Condition | Source(s) |
|---|---|---|
| Culture Medium | Brain Heart Infusion (BHI) Broth | researchgate.netresearchpublish.com |
| Temperature | 32°C - 37°C | researchgate.netresearchpublish.com |
| pH | 6.0 - 7.0 | researchpublish.com |
| Incubation Time | 6 hours (for peak production) | researchgate.net |
Influence of Carbon and Nitrogen Sources
The specific carbon and nitrogen sources available in the culture medium directly impact the metabolic activity of S. aureus and, consequently, the yield of this compound.
Research indicates that glucose is a highly effective carbon source for maximizing bacteriocin production, followed by other carbohydrates like lactose, sucrose, and fructose. researchpublish.comresearchgate.net The choice of nitrogen source is also pivotal. Complex organic nitrogen sources have been shown to enhance bacteriocin synthesis. Specifically, beef extract and yeast extract have been identified as superior nitrogen sources for promoting high production levels. researchpublish.comresearchgate.net In contrast, some inorganic nitrogen sources, such as ammonium (B1175870) chloride, were found to be less effective. researchpublish.com
Table 2: Effect of Carbon and Nitrogen Sources on Bacteriocin Production by S. aureus
| Nutrient Source | Type | Effectiveness | Source(s) |
|---|---|---|---|
| Carbon | Glucose | Most Effective | researchpublish.comresearchgate.net |
| Lactose | Effective | researchpublish.comresearchgate.net | |
| Sucrose | Effective | researchpublish.comresearchgate.net | |
| Nitrogen | Beef Extract | Highly Effective | researchpublish.com |
| Yeast Extract | Highly Effective | researchgate.netresearchgate.net | |
| Peptone | Effective | researchpublish.com | |
| Tryptone | Effective | researchpublish.com |
Effect of Salt Concentration
The concentration of sodium chloride (NaCl) in the growth medium has a discernible effect on this compound production. Optimal production has been observed at specific salt concentrations, with yields decreasing outside of this range. Studies have reported maximal bacteriocin production at NaCl concentrations of 1% to 2.5% (w/v). researchpublish.commedwinpublishers.com For this compound specifically, the greatest activity was observed in media containing up to 2.5 g of NaCl per 100 ml (2.5%). medwinpublishers.com Another study focusing on general bacteriocin production from S. aureus identified an optimal concentration of 1%. researchpublish.com Production can be significantly reduced at concentrations higher than 2.5% to 3.5%. researchpublish.com This sensitivity is important for optimizing industrial fermentation and for applications in food matrices where salt content varies. nih.gov
Table 3: Influence of NaCl Concentration on S. aureus Bacteriocin Production
| NaCl Concentration ( g/100ml or %) | Observed Effect | Source(s) |
|---|---|---|
| 1% | Yielded maximum production | researchpublish.com |
| up to 2.5% | Greatest inhibition zones observed | medwinpublishers.com |
Heterologous Expression Systems for this compound
The production of this compound is not limited to its native host, Staphylococcus aureus A53. Heterologous expression systems offer an alternative route for production, potentially enabling higher yields, easier purification, and the use of food-grade or generally regarded as safe (GRAS) host organisms. nih.gov
Escherichia coli has been successfully used as a host for the recombinant production of this compound. conicet.gov.arigem.org The coding sequence for this compound was cloned into expression vectors, such as pET24a, and expressed in E. coli strains like Rosetta (DE3). conicet.gov.ar These systems have yielded biologically active this compound, demonstrating that the complex machinery of the native S. aureus host is not strictly necessary for producing the functional peptide. mdpi.comresearchgate.net This is significant because this compound is a leaderless bacteriocin, and its successful expression in E. coli confirms that the N-terminal formylation present in the native peptide is not essential for its antimicrobial activity. mdpi.comresearchgate.net
In addition to E. coli, there is interest in using food-grade bacteria like Lactococcus lactis for heterologous expression. While direct expression of this compound in this host is a subject of ongoing research, studies on similar aureocin-like bacteriocins have been successful. For instance, the gene cluster for lactolisterin BU, an this compound-like bacteriocin, was heterologously expressed in L. lactis, confirming that the plasmid contained the necessary genes for production and immunity in this host. researchgate.netfrontiersin.org This provides a strong proof-of-concept for producing this compound or its variants in bacterial hosts suitable for food applications.
Table 4: Examples of Heterologous Expression Systems for this compound and Related Bacteriocins
| Bacteriocin | Host Organism | Vector System | Outcome | Source(s) |
|---|---|---|---|---|
| This compound | Escherichia coli Rosetta (DE3) | pET24a | Successful expression of active bacteriocin | conicet.gov.ar |
| This compound | Escherichia coli | Not specified | Gene synthesized for expression | igem.org |
| Lactolisterin BU (this compound-like) | Lactococcus lactis subsp. lactis BGBU1-4 | pBU6 | Confirmed production and immunity from plasmid | researchgate.netfrontiersin.org |
Target Specificity and Spectrum of Activity
This compound exhibits a notable spectrum of activity, primarily targeting Gram-positive bacteria. researchgate.netresearchgate.netasm.org Its efficacy is rooted in its ability to interact selectively with specific components of the bacterial cell membrane. nih.govchemrxiv.org
This compound demonstrates broad-spectrum activity against a range of Gram-positive bacteria. researchgate.netresearchgate.netasm.org This includes clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium, and the foodborne pathogen Listeria monocytogenes. nih.govchemrxiv.orgasm.orgnih.govinderscienceonline.com It is also effective against Streptococcus agalactiae and coagulase-positive staphylococcal strains associated with bovine mastitis. asm.orgasm.orgnih.gov The peptide acts bactericidally, causing a rapid reduction in viable cell counts, with studies showing that over 90% of Staphylococcus simulans 22 cells are killed within minutes of exposure. researchgate.netcapes.gov.brnih.gov In some cases, cell death is followed by lysis. researchgate.netnih.gov
The minimum inhibitory concentrations (MICs) of this compound against various Gram-positive bacteria highlight its potent activity.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound for Various Gram-Positive Bacteria
| Organism | Strain | Description | MIC (µg/ml) | Reference |
|---|---|---|---|---|
| Enterococcus faecium | BM4147 | Vancomycin resistant | 0.29 | asm.org |
| Listeria innocua | ATCC 33090 | Apathogenic | 0.59 | asm.org |
| Micrococcus luteus | ATCC 4698 | This compound sensitive | 0.00087 | asm.org |
| Staphylococcus aureus | LT-1334 | Methicillin-sensitive | ~1.0 | nih.gov |
| Staphylococcus aureus | (MRSA) | Methicillin-resistant | Not specified | chemrxiv.orgasm.org |
| Streptococcus agalactiae | Not specified | Bovine mastitis isolate | Not specified | asm.orgasm.org |
| Listeria monocytogenes | Not specified | Foodborne pathogen | Not specified | asm.orgnih.gov |
The antimicrobial activity of this compound is closely linked to its interaction with the bacterial cytoplasmic membrane, particularly with acidic phospholipids. nih.gov Experiments using model membranes have shown that this compound preferentially induces leakage from liposomes with a negative surface charge, such as those composed of dioleoylphosphatidylglycerol (B1249151) (DOPG) or a mixture of dioleoylphosphatidylcholine (DOPC) and DOPG. nih.govasm.org In contrast, it has a weak effect on neutral liposomes composed solely of DOPC. nih.govasm.org
Tryptophan fluorescence spectroscopy indicates that this compound interacts with both acidic and neutral membranes. researchgate.netnih.gov However, significant leakage of intracellular components, such as carboxyfluorescein (CF) in model systems, occurs almost exclusively from acidic liposomes. researchgate.netnih.govasm.org This suggests that while the initial interaction may not be solely dependent on charge, the subsequent membrane disruption is highly dependent on the presence of anionic lipids. nih.gov This specificity for acidic lipids is a key factor in its selective action against bacterial cells, whose membranes are rich in such lipids, as opposed to the typically zwitterionic outer leaflet of eukaryotic cell membranes. nih.gov
Activity Against Gram-Positive Bacteria
Cellular and Subcellular Effects
The interaction of this compound with the bacterial membrane triggers a series of disruptive events at the cellular and subcellular levels, leading to rapid cell death.
The primary mechanism of this compound is the permeabilization of the cytoplasmic membrane. nih.govresearchgate.net This disruption of the membrane's integrity leads to the leakage of vital intracellular components and the collapse of essential electrochemical gradients. nih.govasm.org
A critical and immediate consequence of this compound-induced membrane permeabilization is the dissipation of the transmembrane potential. researchgate.netnih.govasm.org This rapid collapse of the proton motive force is a key event in its bactericidal action. nih.gov The loss of membrane potential swiftly halts essential cellular processes that are dependent on it, including the synthesis of DNA, proteins, and polysaccharides. researchgate.netcapes.gov.brnih.gov Furthermore, the dissipation of the membrane potential leads to the efflux of ions and other small molecules, such as glutamate (B1630785) and Rb+, further compromising cellular homeostasis and leading to cell death. researchgate.netnih.govnih.gov
Membrane Permeabilization and Disruption
Efflux of Intracellular Ions and Metabolites
A primary and rapid effect of this compound on susceptible bacteria is the induction of leakage of essential intracellular components. nih.govresearchgate.netcapes.gov.br This is a direct consequence of the peptide's interaction with and disruption of the cytoplasmic membrane. nih.govresearchgate.netcapes.gov.br
Ion Efflux: Studies have demonstrated that this compound triggers a swift release of pre-accumulated ions. For instance, a rapid efflux of the potassium ion analogue, Rubidium (Rb+), has been observed. nih.govresearchgate.netcapes.gov.br This loss of critical ions disrupts the electrochemical gradients across the bacterial membrane, which are vital for numerous cellular functions.
Metabolite Leakage: In addition to ions, this compound causes the leakage of essential metabolites. A notable example is the rapid efflux of glutamate from bacterial cells upon exposure to the bacteriocin. nih.govresearchgate.netcapes.gov.br Research has shown that a significant percentage of intracellular glutamate is released within the first few minutes of treatment. nih.gov This depletion of the amino acid pool directly impacts cellular processes, including protein synthesis and metabolism.
The following table summarizes the observed efflux of specific intracellular components induced by this compound.
| Intracellular Component | Observed Effect | Reference |
| Rubidium (Rb+) | Rapid efflux | nih.govresearchgate.netcapes.gov.br |
| Glutamate | Rapid efflux | nih.govresearchgate.netcapes.gov.br |
Inhibition of Macromolecular Biosynthesis
The disruption of the cell membrane and the subsequent leakage of ions and metabolites create an energy-depleted state within the bacterial cell, leading to a swift and simultaneous halt in the synthesis of essential macromolecules. nih.govasm.org
The synthesis of DNA is an energy-intensive process that is highly dependent on the integrity of the cell membrane and the availability of precursors. The addition of this compound to exponentially growing bacterial cells results in the immediate cessation of DNA synthesis. nih.govresearchgate.netresearchgate.net This has been experimentally demonstrated by the blocked incorporation of radiolabeled thymidine (B127349) into the cellular DNA. nih.govresearchgate.net
Similarly, the biosynthesis of polysaccharides, crucial components of the bacterial cell wall and other structures, is promptly inhibited by this compound. nih.govresearchgate.netresearchgate.net This inhibition is observed through the blocked incorporation of precursors like glucose into the cell's polysaccharide fraction. nih.govresearchgate.net
The table below outlines the impact of this compound on the synthesis of key macromolecules.
| Macromolecule | Effect | Experimental Evidence | Reference |
| DNA | Cessation of synthesis | Blocked incorporation of [³H]thymidine | nih.govresearchgate.netresearchgate.net |
| Polysaccharide | Disruption of synthesis | Blocked incorporation of [³H]glucose | nih.govresearchgate.netresearchgate.net |
| Protein | Inhibition of synthesis | Blocked incorporation of [³H]glutamate | nih.govresearchgate.netresearchgate.net |
Disruption of Polysaccharide Synthesis
Bactericidal and Bacteriolytic Activity
The culmination of membrane disruption and inhibition of macromolecular synthesis results in the rapid killing of susceptible bacteria, demonstrating the bactericidal nature of this compound. nih.govresearchgate.netcapes.gov.brnih.gov Studies have shown that a significant reduction in viable cell counts, often exceeding 90%, occurs within just a few minutes of exposure to the bacteriocin. nih.govresearchgate.netcapes.gov.br
Following cell death, bacteriolytic activity is often observed, characterized by the clearing of the cell suspension. nih.govresearchgate.netcapes.gov.brnih.gov This indicates that this compound not only kills the bacteria but can also induce the breakdown of the cell structure.
Mechanisms of Antimicrobial Action of Aureocin A53
Multi-Mode Poration in Combination with Other Bacteriocins (e.g., Epidermicin NI01)
Research has revealed a sophisticated and synergistic mechanism of antimicrobial action when Aureocin A53 is combined with other bacteriocins, such as Epidermicin NI01. nih.gov This collaboration results in a multi-mode poration of bacterial membranes, a process that is more complex than the action of either peptide alone. nih.govnih.gov
Detailed investigations using techniques like crystallography, spectroscopy, bioassays, and nanoscale imaging have elucidated this multi-faceted membrane disruption. nih.govnih.gov this compound, a four-helix bundle bacteriocin (B1578144), exhibits a striking similarity in its three-dimensional structure and folding to Epidermicin NI01. nih.govresearchgate.net This structural homology is believed to be the basis for their synergistic and analogous modes of membrane disruption. nih.gov
The combination of these bacteriocins induces a unique "flowering poration" in anionic membranes, characteristic of bacterial cells. nih.gov This process involves several distinct, yet concurrent, modes of membrane damage. Atomic force microscopy (AFM) has been instrumental in visualizing these effects on reconstituted lipid bilayers that mimic bacterial membranes. nih.gov
The primary modes of membrane disruption observed with this compound, similar to Epidermicin NI01, are:
Membrane Thinning Patches: The initial interaction of the bacteriocin with the membrane leads to the formation of extended patches where the membrane is significantly thinned. nih.govresearchgate.net
Transmembrane Lesions: Growing out of these thinned patches are petal-like lesions that represent a more severe form of membrane damage. nih.gov
Circular Pores: The culmination of this process is the formation of well-defined circular pores within the membrane, leading to its complete permeabilization. nih.gov
These different modes of action work in synergy, creating a highly effective antimicrobial strategy that leads to the rapid dissipation of the cell's membrane potential and ultimately, cell death. nih.govnih.gov The synergistic nature of this interaction suggests that the combination of these bacteriocins could be more potent than their individual applications. nih.gov
Research Findings on this compound Induced Membrane Disruption
The following table summarizes the key findings from atomic force microscopy (AFM) analyses of anionic membranes treated with this compound, highlighting the different modes of membrane disruption.
| Mode of Disruption | Description | Key Characteristics | Depth Profile |
| Membrane Thinning Patches | Initial stage of disruption where the bacteriocin causes a reduction in the thickness of the lipid bilayer. | More extended patches compared to those induced by Epidermicin NI01. | Identical to Epidermicin NI01 |
| Transmembrane Lesions | Petal-like structures that emerge from the thinned patches, representing a deeper level of membrane penetration. | Morphologically similar to the lesions caused by Epidermicin NI01. | Identical to Epidermicin NI01 |
| Circular Pores | The final stage of poration, resulting in the formation of distinct pores that perforate the membrane. | Grow out of the petal-like lesions, leading to complete membrane permeabilization. | Identical to Epidermicin NI01 |
Bacterial Immunity and Resistance to Aureocin A53
Producer Strain Immunity Mechanisms
The producer of Aureocin A53, Staphylococcus aureus strain A53, possesses a robust, multi-component immunity system encoded on the 10.4-kb plasmid pRJ9. nih.govnih.gov This system ensures the bacterium's survival despite its production of the potent bacteriocin (B1578144). The genetic determinants for immunity are organized into distinct operons that work synergistically to provide complete protection. nih.govdntb.gov.ua
A key component of the immunity apparatus is an operon containing three genes: aucE, aucF, and aucG. nih.gov The protein products of these genes are believed to assemble into a dedicated ATP-binding cassette (ABC) transporter, designated AucEFG. nih.govnih.gov This transporter plays a dual role, contributing not only to the secretion of this compound but also to the self-immunity of the producer strain. nih.govoup.com
When the aucEFG operon was expressed in an this compound-sensitive S. aureus strain, RN4220, it conferred partial resistance to the bacteriocin. nih.govnih.gov Further studies involving a gene disruption mutant in aucE showed that the mutant was not only deficient in exporting this compound but also displayed increased sensitivity to it compared to the wild-type strain. nih.govresearchgate.net This demonstrates that the AucEFG transporter is directly involved in immunity. dntb.gov.ua
While the AucEFG transporter provides a baseline level of protection, full immunity requires the action of another operon. nih.gov This second operon consists of two genes, aucIA and aucIB, which are located between the this compound structural gene (aucA) and the aucEFG operon, but transcribed from the opposite strand. nih.govnih.gov
Individually, neither aucIA nor aucIB can confer immunity. sbmicrobiologia.org.br Experiments have shown that strains engineered to express only one of these genes remain sensitive to this compound. sbmicrobiologia.org.br However, when both genes are present and expressed together, they provide a high level of immunity. sbmicrobiologia.org.br The combination of the aucEFG operon with the aucIA-aucIB operon results in a level of resistance even greater than that of the original producer strain, indicating their complementary and crucial roles in the immunity mechanism. nih.gov Although AucIA and AucIB share similarities with hypothetical proteins, they are not found in the gene clusters of other known bacteriocins, highlighting a unique aspect of the this compound system. nih.govnih.govdntb.gov.ua AucIA is predicted to be a cationic membrane protein with three transmembrane regions, a characteristic shared by some other bacteriocin immunity proteins. mdpi.com
Functions of aucIB and aucIA Genes
Acquired Resistance in Target Bacteria
While producer strains have innate immunity, target bacteria can develop resistance to this compound through genetic mutations. This has been specifically investigated in the model bacterium Lactococcus lactis.
Studies on Lactococcus lactis have demonstrated that resistance to this compound can be acquired spontaneously. asm.orgnih.gov Researchers selected for spontaneous mutants of L. lactis that were resistant to this compound-like bacteriocins. asm.orgnih.gov Genome sequencing of these resistant mutants revealed that the genetic basis for this newfound resistance often lay in specific mutations. asm.orgnih.gov These mutations were not only effective against this compound but also conferred cross-resistance to other peptide antibiotics that target the cell envelope, such as daptomycin (B549167) and gramicidin. asm.orgnih.govnih.gov
The genetic mutations in resistant Lactococcus lactis mutants were frequently identified within genes encoding a Bce-like peptide-sensing and detoxification module known as the YsaCB-KinG-LlrG four-component system. asm.orgresearchgate.net This system is composed of the YsaCB ABC transporter and the KinG-LlrG two-component regulatory system (TCS). asm.orgnih.gov
Analysis of the resistant mutants revealed that mutations, often nonsense or frameshift mutations, occurred in the ysaB gene, which codes for the permease component of the ABC transporter. asm.orgnih.gov These mutations typically lead to a truncated YsaB protein. nih.govnih.gov Interestingly, the development of resistance appears to depend on the modification of this protein rather than its complete absence, as deletion of the ysaCB genes had only a minor effect on the resistance levels of the mutants. nih.govasm.org The mutations in the YsaCB-KinG-LlrG system were shown to trigger the upregulation of other operons, such as dltABCD and ysaDCB, which are involved in cell envelope modification, ultimately leading to resistance. asm.orgnih.gov The N-terminal FtsX domain of the YsaB protein was found to be critical for this resistance mechanism. nih.govnih.gov
Compound and Gene Information Table
| Name | Type | Function/Significance |
| This compound | Bacteriocin | Antimicrobial peptide produced by Staphylococcus aureus A53. |
| aucA | Gene | Structural gene for this compound. nih.govnih.gov |
| aucEFG | Operon | Encodes the AucEFG ABC transporter. nih.gov |
| AucEFG | ABC Transporter | Involved in secretion and partial immunity to this compound via active extrusion. nih.govoup.com |
| aucIA | Gene | Part of the immunity system; requires aucIB for function. nih.govsbmicrobiologia.org.br |
| aucIB | Gene | Part of the immunity system; requires aucIA for function. nih.govsbmicrobiologia.org.br |
| YsaCB-KinG-LlrG | Four-Component System | Involved in acquired resistance to this compound in Lactococcus lactis. asm.orgasm.org |
| YsaCB | ABC Transporter | Component of the resistance system in L. lactis. asm.org |
| KinG-LlrG | Two-Component System | Regulatory part of the resistance system in L. lactis. asm.org |
| ysaB | Gene | Encodes the permease of the YsaCB transporter; mutations confer resistance. asm.orgnih.gov |
| dltABCD | Operon | Upregulated in resistant mutants; involved in cell envelope modification. asm.orgnih.gov |
| Daptomycin | Antibiotic | Peptide antibiotic to which this compound-resistant mutants show cross-resistance. asm.orgnih.gov |
| Gramicidin | Antibiotic | Peptide antibiotic to which this compound-resistant mutants show cross-resistance. asm.orgnih.gov |
| Bacitracin | Antibiotic | Peptide antibiotic used in resistance studies. nih.govnih.gov |
Cross-Resistance Phenomena with Other Antimicrobial Agents
The emergence of bacterial resistance to antimicrobial agents is a significant concern in clinical and food safety contexts. A critical aspect of this challenge is the phenomenon of cross-resistance, where resistance to one antimicrobial agent confers resistance to another, often structurally or functionally related, compound. Research into the bacteriocin this compound and similar antimicrobial peptides has revealed instances of cross-resistance with clinically important antibiotics. These findings underscore the complexity of bacterial defense mechanisms and have important implications for the potential therapeutic use of bacteriocins.
Studies have shown that a single genetic mechanism can provide resistance to multiple antimicrobial molecules with different structures. frontiersin.org This is a key consideration for the development of bacteriocins as alternatives or adjuncts to conventional antibiotics. The investigation into resistance mechanisms against this compound-like bacteriocins has primarily focused on Gram-positive bacteria, such as Enterococcus faecium and Lactococcus lactis.
In Enterococcus faecium, a bacterium of significant clinical concern due to its multidrug resistance, the activation of the LiaFSR-mediated stress response has been identified as a key mechanism for cross-resistance. nih.govasm.org Spontaneous mutants of E. faecium resistant to an this compound-like bacteriocin, BHT-B, were found to have adaptive mutations in the liaFSR-liaX genes. nih.govasm.org The LiaFSR system is a three-component regulatory system that senses and responds to cell envelope stress. Its activation leads to the remodeling of the cell envelope, which in turn confers resistance not only to this compound-like bacteriocins but also to a range of peptide antibiotics that target the cell envelope or other cellular components. nih.govasm.org This includes cross-resistance to the last-resort antibiotic daptomycin, as well as to ramoplanin (B549286) and gramicidin, all of which target the cell envelope. nih.govasm.org Furthermore, resistance extends to antibiotics with different targets, such as the aminoglycosides kanamycin (B1662678) and gentamicin, which inhibit protein synthesis by targeting ribosomes. nih.govasm.org
Similarly, in Lactococcus lactis, a bacterium widely used in the dairy industry, resistance to this compound-like bacteriocins has been linked to mutations in genes encoding the ABC transporter YsaCB and the two-component system KinG-LlrG. nih.govcsic.es Spontaneous mutants resistant to this compound-like bacteriocins also exhibited decreased sensitivity to peptide antibiotics that act on the cell envelope, including daptomycin, gramicidin, and bacitracin. nih.govcsic.es These mutations led to the upregulation of the dltABCD and ysaDCB operons, which are involved in cell envelope modification. nih.gov The DltABCD system, for example, is responsible for the D-alanylation of teichoic acids, which reduces the net negative charge of the cell wall, thereby repelling cationic antimicrobial peptides like this compound and daptomycin.
The research findings on cross-resistance between this compound-like bacteriocins and other antimicrobial agents are summarized in the table below.
| Bacterial Species | Inducing Agent | Cross-Resistant To | Mechanism of Resistance | Reference(s) |
| Enterococcus faecium | This compound-like bacteriocin (BHT-B) | Other this compound- and Enterocin L50-like bacteriocins, Daptomycin, Ramoplanin, Gramicidin, Kanamycin, Gentamicin | Activation of the LiaFSR-mediated stress response leading to cell envelope remodeling. nih.govasm.org | nih.gov, asm.org |
| Lactococcus lactis | This compound-like bacteriocins (K411 or Ent7) | Other this compound- and Enterocin L50-like bacteriocins, Daptomycin, Gramicidin, Bacitracin | Mutations in the YsaCB-KinG-LlrG four-component system leading to upregulation of the dltABCD and ysaDCB operons. nih.govcsic.es | nih.gov, csic.es |
These studies highlight that bacteria can develop cross-resistance to both bacteriocins and conventional antibiotics through the modification of common cellular pathways, particularly those involved in cell envelope stress responses and modification. frontiersin.orgnih.govasm.orgnih.govcsic.es The co-occurrence of resistance mechanisms underscores the need for careful evaluation of bacteriocins as therapeutic agents and the importance of understanding the potential for cross-resistance to maintain the efficacy of existing and future antimicrobial treatments. researchgate.net
Advanced Methodological Approaches in Aureocin A53 Research
Spectroscopic Techniques for Membrane Interaction Analysis
Spectroscopic methods have been pivotal in understanding how Aureocin A53 interacts with bacterial membranes, a key aspect of its antimicrobial activity.
The intrinsic fluorescence of tryptophan residues within a peptide provides a powerful tool for monitoring its interaction with different molecular environments. This compound is particularly well-suited for this technique as it contains five tryptophan residues. nih.gov In an aqueous buffer, this compound exhibits a fluorescence emission maximum at approximately 350 nm, which is characteristic of tryptophan exposed to a polar environment. nih.gov
When this compound interacts with both acidic (negatively charged) and neutral model membranes, a blue shift in the tryptophan fluorescence emission is observed. nih.govasm.org This shift to a shorter wavelength indicates that the tryptophan residues have moved into a more nonpolar, or hydrophobic, environment, such as the interior of a lipid bilayer. nih.gov Notably, similar blue shifts are seen with both acidic and neutral membranes, suggesting that the initial interaction of the peptide is not strictly dependent on the membrane's surface charge. nih.govnih.gov This technique demonstrates that this compound physically associates with the lipid bilayers of both types of vesicles. nih.gov
To determine if the interaction of this compound with membranes leads to their permeabilization, carboxyfluorescein (CF) leakage assays are employed. In these assays, the fluorescent dye CF is encapsulated at a high, self-quenching concentration inside liposomes, which serve as model membranes. If the peptide disrupts the membrane, CF is released, becomes diluted, and its fluorescence increases.
Studies have shown that this compound induces significant and rapid leakage of CF, but almost exclusively from acidic liposomes, such as those composed of DOPG or a mixture of DOPC and DOPG. nih.govasm.org In contrast, it has a very weak effect on neutral liposomes made solely of DOPC. nih.govasm.org This indicates that while the peptide may interact with neutral lipids, it only causes substantial damage to negatively charged membranes. nih.govnih.gov The bactericidal activity of this compound is therefore attributed to this permeation of the membrane. nih.gov It is also noteworthy that relatively high concentrations of the peptide (in the micromolar range, corresponding to peptide-to-lipid molar ratios of 0.5 to 8 mol%) are required to cause this leakage, suggesting that the mechanism involves generalized membrane destruction rather than the formation of specific, discrete pores. nih.govasm.org
| Liposome Composition | This compound Effect | Reference |
| Acidic (DOPG, DOPC-DOPG) | Significant and rapid CF leakage | nih.govasm.org |
| Neutral (DOPC) | Marginal or weak CF leakage | nih.govasm.org |
Circular Dichroism (CD) spectroscopy is a crucial technique for assessing the secondary structure of peptides in different environments. Analysis of this compound in aqueous solutions by CD spectroscopy has revealed that it possesses a remarkably defined and rigid structure for an amphipathic bacteriocin (B1578144). researchgate.net The CD spectrum of this compound is characterized by minima at approximately 208 nm and 222 nm, which are indicative of α-helical content. researchgate.net
Deconvolution of the CD spectra has provided estimates of the secondary structure composition. One study reported that in an aqueous solution, this compound consists of approximately 36% ± 5% α-helical structure and 18% ± 4% β-sheet conformation. nih.gov This inherent structure in solution is an unusual feature for class II bacteriocins. researchgate.net Further CD studies have confirmed the presence of α-helical structures in both the native peptide and its synthesized conjugates. ntu.edu.sg
| Structural Element | Estimated Percentage in Aqueous Solution | Reference |
| α-Helix | 36% ± 5% | nih.gov |
| β-Sheet | 18% ± 4% | nih.gov |
Carboxyfluorescein (CF) Leakage Assays with Model Membranes
Genetic and Molecular Biology Techniques
Genetic and molecular biology techniques have been essential in identifying and characterizing the genes responsible for the production and immunity of this compound.
The genetic determinants for this compound production are located on a plasmid. researchgate.net Transposon mutagenesis has been a key strategy to identify the specific genes involved. This technique uses a transposon, a mobile genetic element, to randomly insert into and disrupt genes. By creating a library of mutants and screening for those that no longer produce the bacteriocin, researchers can pinpoint the essential genes.
This approach was used in the genetic analysis of the bacteriocin-encoding plasmids pRJ6 and pRJ9 from Staphylococcus aureus. asm.orgasm.org For instance, transposon mutagenesis led to the identification of mutants in a gene designated orf8. sbmicrobiologia.org.br These mutants exhibited a 97% reduction in the amount of this compound found in the culture supernatant, indicating that orf8 is important for the normal secretion of the bacteriocin. sbmicrobiologia.org.br Following identification, gene cloning techniques are used to isolate and further study these genes, often by expressing them in a different host strain to confirm their function. asm.orgasm.org
The complete nucleotide sequence of the plasmid carrying the this compound gene, pRJ9, has been determined. researchgate.net This 10.4 kb plasmid was found to contain 14 putative open reading frames (ORFs). researchgate.netasm.org DNA sequence analysis revealed that the structural gene for this compound, named aucA, is not surrounded by the typical genes for modifying enzymes, dedicated transporters, or regulatory elements that are commonly found in other bacteriocin gene clusters. researchgate.netoup.com This finding is consistent with the biochemical evidence that this compound is synthesized without a leader peptide and is not post-translationally modified, except for the N-terminal formylmethionine. researchgate.netoup.com
Further plasmid analysis, including plasmid curing experiments where the host strain is induced to lose the plasmid, has confirmed the role of pRJ9 in bacteriocin production and immunity. asm.org When a derivative of the producer strain lost the plasmid, it became sensitive to this compound, demonstrating that the plasmid carries the immunity determinant(s). asm.org Subsequent studies have identified an operon containing the genes aucEFG, which encode an ABC transporter involved in both secretion and immunity. asm.org
Biochemical and Biophysical Characterization
Radiometric Assays for Macromolecular Synthesis Inhibition
Radiometric assays have been instrumental in elucidating the mechanism of action of this compound. These assays measure the incorporation of radiolabeled precursors into essential macromolecules, providing insight into which cellular processes are inhibited. Studies on the indicator strain Staphylococcus simulans 22 demonstrated that this compound acts rapidly. nih.govresearchgate.net
When treated with this compound at a concentration 10 times its minimum inhibitory concentration (MIC), the synthesis of polysaccharides, DNA, and proteins ceased almost immediately and simultaneously. nih.govresearchgate.net This was observed by monitoring the incorporation of [³H]glucose, [³H]thymidine, and [³H]glutamate into the acid-precipitable fraction of the cells. nih.govresearchgate.net The simultaneous cessation of these vital processes suggests that this compound does not target a specific biosynthetic pathway but rather disrupts a fundamental cellular function, such as membrane integrity, which is essential for all of them. nih.govresearchgate.net This rapid and widespread inhibition of macromolecular synthesis is a hallmark of membrane-active antimicrobial agents. nih.govresearchgate.net
| Precursor | Macromolecule Synthesized | Effect of this compound |
| [³H]glucose | Polysaccharides | Immediate inhibition of incorporation. nih.govresearchgate.net |
| [³H]thymidine | DNA | Immediate inhibition of incorporation. nih.govresearchgate.net |
| [³H]glutamate | Proteins | Immediate inhibition of incorporation. nih.govresearchgate.net |
Membrane Potential Measurements
A key aspect of this compound's antimicrobial activity is its ability to disrupt the cytoplasmic membrane of target bacteria. This is evidenced by its capacity to rapidly dissipate the membrane potential, a critical component of cellular energy and function. nih.govresearchgate.net The effect of this compound on membrane potential has been studied using voltage-sensitive dyes. frontiersin.org
Upon addition of this compound to susceptible cells like S. simulans 22, a rapid depolarization of the membrane occurs. nih.govresearchgate.net This dissipation of the membrane potential happens at a rate comparable to the rate of cell killing and the inhibition of macromolecular synthesis. researchgate.net The loss of membrane potential is a direct consequence of the peptide's interaction with the cell membrane, leading to increased permeability. nih.govmdpi.com This is further supported by the observation that this compound induces a rapid efflux of intracellular components like glutamate (B1630785) and the potassium ion analogue Rb+. nih.govresearchgate.net Experiments with artificial liposomes have shown that this compound causes significant leakage, particularly from acidic liposomes, suggesting a preference for negatively charged phospholipids. nih.govasm.org This indicates that the bactericidal activity stems from a generalized destruction of the membrane rather than the formation of specific, discrete pores. nih.govnih.gov
Mass Spectrometry (e.g., MALDI-TOF) for Molecular Mass Determination
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), has been a crucial tool in the characterization of this compound. This technique has been used to precisely determine its molecular mass. nih.govresearchgate.net
Initial analysis by MALDI-TOF mass spectrometry yielded a molecular mass of 6012.5 Da for this compound. nih.govresearchgate.net This was unexpectedly 28 Da higher than the molecular mass predicted from its structural gene, aucA. nih.govresearchgate.net Further investigation revealed that this mass difference was due to the presence of an N-formylmethionine residue at the N-terminus of the peptide. nih.govuniprot.org This finding was significant as it indicated that this compound is synthesized and secreted without a typical leader peptide or a sec-dependent signal peptide, which are common in other bacteriocins. nih.govresearchgate.net The identity of the peptide was further confirmed through Edman sequencing after de-blocking with cyanogen (B1215507) bromide and analysis of fragments generated both enzymatically and by laser. nih.govresearchgate.net
| Analytical Technique | Finding | Significance |
| MALDI-TOF Mass Spectrometry | Molecular mass of 6012.5 Da. nih.govresearchgate.net | Higher than predicted, suggesting a post-translational modification or anomaly. |
| Comparison with Gene Sequence | Mass is 28 Da greater than predicted. nih.govresearchgate.net | Led to the identification of the N-formylmethionine residue. nih.gov |
| Edman Sequencing & Fragment Analysis | Confirmed the primary structure. nih.gov | Verified the identity of this compound and the presence of N-formylmethionine. |
Advanced Synthesis and Engineering Methodologies
Solid-Phase Peptide Synthesis (SPPS) and Microwave-Assisted SPPS
The chemical synthesis of this compound has been achieved through advanced peptide synthesis methodologies, providing a means to produce the bacteriocin for research and potential applications. Solid-Phase Peptide Synthesis (SPPS) has been a foundational technique in this endeavor. chemrxiv.org The total chemical synthesis of this compound has been successfully accomplished using a combination of Fmoc-SPPS and native chemical ligation. chemrxiv.orgchemrxiv.org This approach allows for the production of highly pure and homogenous this compound. chemrxiv.org
More recently, microwave-assisted solid-phase peptide synthesis (MW-SPPS) has been employed to produce this compound. ntu.edu.sgntu.edu.sg This marks the first documented use of this technology for the synthesis of this particular bacteriocin. ntu.edu.sgntu.edu.sg MW-SPPS offers several advantages over conventional SPPS, including faster reaction times and potentially higher yields. biotage.co.jp These synthetic strategies are not only crucial for producing the native peptide but also open the door for creating analogues and conjugates of this compound. chemrxiv.orgntu.edu.sg For instance, the synthesis of the enantiomeric form of this compound, composed entirely of D-amino acids, has been made possible through these chemical synthesis routes. chemrxiv.orgchemrxiv.org Such modifications are invaluable for structure-activity relationship studies and for developing peptides with enhanced properties. chemrxiv.org
Native Chemical Ligation for Complex Peptide Assembly
The total chemical synthesis of this compound, a complex 51-residue peptide, has presented significant challenges. nih.gov Attempts to synthesize the full-length peptide chain using standard solid-phase peptide synthesis (SPPS) from the C-terminus to the N-terminus were unsuccessful. chemrxiv.org Researchers found that this difficulty likely arose from the on-resin aggregation of the growing peptide chain. chemrxiv.org
To overcome this obstacle, the technique of Native Chemical Ligation (NCL) was successfully employed. chemrxiv.orgchemrxiv.org NCL is a powerful method for constructing large peptides and proteins by covalently linking smaller, unprotected peptide fragments. wikipedia.org This approach circumvents the problems associated with synthesizing long, aggregation-prone sequences. chemrxiv.org The strategy for this compound involved its preparation as two smaller, more manageable peptidyl fragments, which were then joined together. chemrxiv.org Researchers disconnected the native chain between positions 20 and 21 to create the two fragments for subsequent ligation. chemrxiv.org
This synthetic route proved versatile, not only enabling the production of native this compound but also its enantiomeric counterpart, D-Aureocin A53, which is composed entirely of D-amino acids. chemrxiv.orgchemrxiv.org The successful application of NCL has been foundational for conducting further structural and mechanistic studies on this potent bacteriocin. chemrxiv.org
Computational Protein Design and Molecular Modeling
Computational methods have become instrumental in the advanced study of this compound, allowing for the reengineering of its sequence to create novel variants with potentially enhanced properties. scispace.cominderscienceonline.com These in-silico approaches facilitate the rational design of new peptides based on the known structural scaffold of this compound. inderscienceonline.com
Validated computational protein design tools have been utilized to rationally reengineer the amino acid sequence of this compound. inderscienceonline.comresearchgate.net The primary goal of this research is to produce novel sequence variants that possess an altered spectrum of bactericidal specificity and potency. scispace.cominderscienceonline.com
This compound and a related bacteriocin, Lacticin Q, share a similar structural fold and 47.1% sequence similarity, yet they exhibit different mechanisms of action and specificity in their bactericidal effects. inderscienceonline.com This natural variation provides a basis for designing new sequences that are predicted to adopt the same fold as this compound but differ significantly in sequence. inderscienceonline.com These computationally designed variants are expected to possess novel specificities, which could lead to beneficial applications as alternatives to conventional antibiotics. inderscienceonline.comresearchgate.net This engineering approach leverages the structural framework of this compound to explore new functional possibilities for antimicrobial peptides. scispace.comresearchgate.net
A suite of specialized bioinformatics tools has been employed to design and analyze new variants based on the this compound scaffold. inderscienceonline.com These programs allow researchers to model and predict the effects of sequence changes on the protein's structure and stability. inderscienceonline.comresearchgate.net
FoldX: This tool was used to design new proteins that maintain a high degree of similarity to the original peptide. In one study, FoldX was used to create variants with 78.4% sequence identity to this compound. inderscienceonline.com It is also used to assess the stability of designed proteins by calculating changes in free energy (ΔΔG). inderscienceonline.comsaib.org.ar
RosettaDesign: This server was utilized to generate more novel proteins with lower sequence identity to the parent molecule. One protein designed with RosettaDesign shared only 33.33% sequence identity with this compound, demonstrating the tool's capacity for creating significantly different variants. inderscienceonline.comunc.edu
EvoDesign: This program was also applied in the computational design process. It was used to design a protein that, while based on the this compound scaffold, ultimately had a 90.2% sequence identity to the related bacteriocin, Lacticin Q. inderscienceonline.com
Clustal Omega: This multiple sequence alignment tool is used to compare the amino acid sequences of the newly designed variants against the native this compound and Lacticin Q sequences. inderscienceonline.comgeneious.com This analysis is crucial for understanding the degree of variation and novelty introduced during the design process. inderscienceonline.comnih.gov
The table below summarizes the application of these computational tools in generating novel bacteriocin variants based on the this compound structure.
| Bioinformatics Tool | Application in this compound Research | Sequence Identity of Designed Variant |
|---|---|---|
| FoldX | Design of sequence variants; Assessment of protein stability. inderscienceonline.comsaib.org.ar | 78.4% to this compound inderscienceonline.com |
| RosettaDesign | Design of novel proteins with low sequence identity to the scaffold. inderscienceonline.comunc.edu | 33.33% to this compound inderscienceonline.com |
| EvoDesign | Design of novel protein variants. inderscienceonline.com | 90.2% to Lacticin Q (using this compound scaffold) inderscienceonline.com |
| Clustal Omega | Multiple sequence alignment of native and designed proteins. inderscienceonline.comnih.gov | N/A (Analysis Tool) |
Biological Activities Beyond Direct Antimicrobial Action
Interactions with Eukaryotic Cell Systems (Non-Clinical Focus)
Assessment of Toxicity to Specific Mammalian Cell Lines
Studies have been conducted to evaluate the cytotoxic effects of Aureocin A53 on various mammalian cell lines, providing insights into its potential impact on host tissues.
Bovine Mammary Gland Epithelial Cells: Research investigating the potential application of this compound in treating bovine mastitis has included toxicity assessments on bovine mammary gland epithelial cells. One study found that this compound was not toxic to these cells after a 24-hour exposure. nih.govresearchgate.net The viability of these cells was analyzed using an MTS/PMS assay, and no statistically significant difference was observed between the control groups and cells treated with this compound at concentrations of 1,024, 2,048, and 4,096 AU/mL. researchgate.net This lack of toxicity is a significant finding, suggesting its potential safety for intramammary applications. nih.gov
Murine Monocytic-Macrophage Cells: In contrast to its effects on bovine mammary epithelial cells, synthetic this compound has demonstrated slight cytotoxic activity towards murine monocytic-macrophage cells. nih.gov This suggests that the impact of this compound on eukaryotic cells can be cell-type specific.
Table 1: Cytotoxicity of this compound on Mammalian Cell Lines
| Cell Line | Species | Finding | Concentration | Citation |
|---|---|---|---|---|
| Bovine Mammary Gland Epithelial Cells | Bovine | Not toxic | 1,024 - 4,096 AU/mL | nih.govresearchgate.net |
| Murine Monocytic-Macrophage Cells | Murine | Slight cytotoxic activity | Not specified | nih.gov |
Studies on Inflammatory Response Modulation
This compound has been shown to actively modulate the host's inflammatory response, a critical aspect of its interaction with the immune system.
This compound has been observed to activate murine macrophage-like cell lines, specifically P388.D1 and RAW 264.7 cells. nih.gov This activation is a key initial step in the inflammatory cascade.
The activation of P388.D1 and RAW 264.7 cells by this compound leads to the IFN-γ-dependent production of nitric oxide (NO). nih.gov Nitric oxide is a crucial signaling molecule in various inflammatory pathways. uj.edu.pl The synthesis of NO by innate immune cells is an important defense mechanism against pathogens. uj.edu.pl
In addition to nitric oxide, this compound stimulates the production of the pro-inflammatory cytokine Tumor Necrosis Factor (TNF). nih.gov Research has shown that this compound can activate the production of TNF in murine P388.D1 and RAW 264.7 cells. nih.gov
Table 2: Inflammatory Response Modulation by this compound
| Cell Line | Response | Mediator | Citation |
|---|---|---|---|
| P388.D1 | Activation, Nitric Oxide Production, TNF Production | IFN-γ | nih.gov |
| RAW 264.7 | Activation, Nitric Oxide Production, TNF Production | IFN-γ | nih.gov |
The pro-inflammatory activity of this compound is linked to the stimulation of the Toll-like receptor 2/Toll-like receptor 6 (TLR2/TLR6) heterodimer. nih.gov TLRs are crucial proteins in the innate immune system that recognize pathogen-associated molecular patterns. patsnap.com The activation of the TLR2/TLR6 heterodimer by this compound consequently triggers the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor. nih.gov The NF-κB pathway is a key signaling cascade that leads to the production of pro-inflammatory cytokines. patsnap.comnih.gov This mechanism is similar to that of another bacteriocin (B1578144), BacSp222, which also acts as a ligand for the TLR2/TLR6 heterodimer to induce a pro-inflammatory response. researchgate.netresearchgate.netresearchgate.net
Future Directions and Research Gaps
Elucidation of Regulatory Networks for Aureocin A53 Production
The genetic determinants for the production of this compound are primarily located on the 10.4-kb plasmid pRJ9, harbored by Staphylococcus aureus strain A53. nih.govresearchgate.net However, the complete regulatory network governing its synthesis remains to be fully unraveled.
Current Understanding of Genetic Organization:
The genes responsible for this compound production and immunity are organized into at least four transcriptional units on pRJ9. nih.govnih.gov The structural gene, aucA, is transcribed as a monocistronic unit. nih.gov Downstream, an operon containing aucEFG encodes for an ABC transporter responsible for the bacteriocin's secretion. nih.gov Another operon, consisting of aucIA and aucIB, is crucial for providing full immunity to the producing cell. nih.govsbmicrobiologia.org.br Additionally, the orf8 gene, located upstream of aucA, has been shown to be important for the normal levels of this compound secretion. sbmicrobiologia.org.brasm.org
Research Gaps and Future Directions:
A significant gap in our understanding is the regulation of the expression of these genes. Research indicates that the pRJ9 plasmid itself does not seem to carry the regulatory elements for this compound production. researchgate.netnih.govasm.org This strongly suggests that the regulatory functions are encoded on the chromosome of the host bacterium. asm.orgnih.gov The draft genome sequence of S. aureus A53 provides a critical tool for future investigations aimed at identifying these chromosomal regulatory factors. asm.orgnih.gov
Furthermore, the production of similar bacteriocins, such as aureocin A70, is known to be under the control of a complex system that may involve the intrinsic transcription regulator AurR and the alternative sigma factor B (σB). nih.gov It is plausible that this compound production is subject to a similarly intricate regulatory mechanism. Future research should focus on:
Identifying Chromosomal Regulators: Employing techniques like transcriptomics and proteomics to compare the expression profiles of S. aureus A53 under different growth conditions to pinpoint chromosomal genes that influence this compound production.
Investigating Quorum Sensing: Although not explicitly identified on pRJ9, the role of quorum sensing systems in regulating this compound synthesis should be explored, as this is a common mechanism for bacteriocin (B1578144) production. nih.gov
Characterizing the Role of Global Regulators: Elucidating the potential involvement of global stress response regulators, such as σB, in modulating the expression of this compound genes.
Table 1: Genes Involved in this compound Production and Immunity on Plasmid pRJ9
| Gene/Operon | Function | Key Findings | Citation |
|---|---|---|---|
| aucA | Structural gene for this compound | Encodes the 51-residue peptide. | nih.gov |
| aucEFG | ABC transporter | Involved in the secretion (externalization) of this compound and contributes to partial immunity. | nih.govasm.org |
| aucIA & aucIB | Immunity proteins | Required together for full immunity of the producer strain. | nih.govsbmicrobiologia.org.brmdpi.com |
| orf8 | Secretion-related protein | A gene disruption mutant showed a significant reduction in secreted this compound. | sbmicrobiologia.org.brasm.org |
Comprehensive Analysis of in vivo Host-Bacteriocin Interactions Beyond Antimicrobialism
While the antimicrobial properties of this compound are well-documented, its interactions with host cells and systems beyond direct killing of bacteria are largely unknown. This represents a critical research gap, as such interactions could have significant implications for its potential therapeutic applications.
Emerging Evidence of Immunomodulatory Effects:
A recent study has provided the first evidence of the pro-inflammatory properties of this compound. nih.gov This research demonstrated that synthetic this compound can activate murine macrophage-like cell lines (P388.D1 and RAW 264.7). nih.gov This activation leads to the production of nitric oxide (NO) and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov The study further revealed that this pro-inflammatory activity is mediated through the stimulation of the Toll-Like Receptor 2/Toll-Like Receptor 6 (TLR2/TLR6) heterodimer, which in turn activates the NF-κB transcription factor. nih.gov
Research Gaps and Future Directions:
This initial finding opens up a new field of investigation into the immunomodulatory potential of this compound. Future research should aim to:
Elucidate the Molecular Mechanism: Investigate the specific structural motifs of this compound responsible for interacting with the TLR2/TLR6 receptor complex.
In Vivo Validation: Conduct in vivo studies in animal models to confirm these pro-inflammatory effects and to understand their physiological relevance in the context of an infection.
Broader Immunomodulatory Profile: Assess the effect of this compound on other immune cells and pathways, including its potential to influence the adaptive immune response.
Interaction with Host Microbiota: Explore how this compound interacts with the host's commensal microbiota and what the downstream consequences of these interactions are for host health.
Table 2: Pro-inflammatory Activity of this compound
| Cell Line | Effect of this compound | Mediator | Citation |
|---|---|---|---|
| P388.D1 (murine monocytic-macrophage) | Activation of IFN-γ-dependent nitric oxide production; Activation of TNF-α production. | TLR2/TLR6 heterodimer, NF-κB transcription factor | nih.gov |
| RAW 264.7 (murine macrophage) | Activation of IFN-γ-dependent nitric oxide production; Activation of TNF-α production. | TLR2/TLR6 heterodimer, NF-κB transcription factor | nih.gov |
Development of Novel this compound Derivatives with Enhanced or Targeted Activity
The native structure of this compound provides a promising scaffold for protein engineering to develop derivatives with improved characteristics, such as enhanced potency, greater stability, or targeted activity against specific pathogens.
Current Approaches to Derivative Synthesis:
Research into this compound derivatives is still in its early stages, but some progress has been made:
Peptide Conjugates: Two this compound peptide conjugates have been synthesized: a lipopeptide with myristic acid attached to the N-terminus and a glycopeptide with maltose (B56501) attached to the C-terminus. ntu.edu.sg The lipopeptide showed a significant decrease in antimicrobial activity, while the glycopeptide exhibited only a slight reduction. ntu.edu.sg Interestingly, N-acetylation was suggested to improve the proteolytic stability of this compound against trypsin. ntu.edu.sg
N-terminal Modification: The native this compound possesses an N-formylmethionine residue. researchgate.net However, studies have shown that this formylation is not essential for its antimicrobial activity, as heterologously expressed, non-formylated this compound retains its function. researchgate.netfrontiersin.org This finding is significant for the design and synthesis of active derivatives.
Research Gaps and Future Directions:
The development of novel this compound derivatives is a promising area for future research. Key objectives should include:
Structure-Activity Relationship Studies: Systematically substituting amino acid residues, particularly the tryptophan residues which are thought to be important for membrane interaction, to identify key residues for activity and to potentially enhance potency. frontiersin.orgasm.org
Targeted Delivery: Engineering derivatives with specific targeting moieties to direct their activity towards particular pathogens or infected tissues, potentially reducing off-target effects.
Improving Stability: Further exploring modifications, such as cyclization or the incorporation of non-natural amino acids, to increase the proteolytic stability and shelf-life of the bacteriocin.
Combination Therapies: Investigating the synergistic effects of this compound derivatives with conventional antibiotics, which could help to overcome antibiotic resistance.
Advanced Methodologies for Large-Scale Production and Purification
For this compound to be a viable therapeutic or biopreservatve agent, efficient and scalable methods for its production and purification are essential. sbmicrobiologia.org.brnih.gov
Current Production and Purification Strategies:
Purification from Native Strain: this compound has been successfully purified to homogeneity from the culture supernatant of S. aureus A53 using a combination of hydrophobic-interaction, cation-exchange, and reverse-phase chromatography. researchgate.net
Chemical Synthesis: The total chemical synthesis of this compound has been achieved, including through microwave-assisted solid-phase peptide synthesis (SPPS). ntu.edu.sg
Heterologous Expression: this compound has been expressed in Escherichia coli. conicet.gov.ar The fact that the producing S. aureus strain also encodes virulence factors provides a strong incentive for developing heterologous expression systems in non-pathogenic, food-grade hosts. asm.orgnih.gov
Research Gaps and Future Directions:
While foundational methods exist, significant optimization is required for industrial-scale production. Future research should focus on:
Bioprocess Optimization: Systematically optimizing fermentation conditions (e.g., medium composition, pH, temperature, aeration) for the native or engineered production strains to maximize yield. conicet.gov.aritjfs.com
Development of Robust Heterologous Hosts: Engineering non-pathogenic bacterial hosts, such as Lactococcus lactis or specific non-virulent Staphylococcus species, for high-level, secreted production of this compound. asm.org This would simplify downstream processing and improve the safety profile of the final product.
Streamlined Purification Protocols: Developing more efficient and cost-effective purification strategies, potentially involving affinity tags or single-step chromatography methods, to reduce the cost and complexity of obtaining pure this compound.
Cell-Free Protein Synthesis: Exploring the potential of cell-free protein synthesis systems for the production of this compound, which could offer advantages in terms of speed and control over product purity.
Q & A
Q. What is the molecular structure of Aureocin A53, and how does it influence its antimicrobial activity?
this compound is a 51-amino acid, cationic, non-lantibiotic bacteriocin encoded by the plasmid pRJ9 in Staphylococcus aureus A53. Its rigid, protease-stable structure in aqueous solutions contributes to its broad-spectrum activity against Gram-positive pathogens, including Listeria monocytogenes and methicillin-resistant S. aureus (MRSA). Structural characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) are critical for elucidating its conformational stability and interaction with bacterial membranes . Researchers should prioritize these methods to correlate structural motifs (e.g., cationic regions) with antimicrobial efficacy.
Q. What genetic determinants govern this compound production in Staphylococcus aureus A53?
this compound biosynthesis is plasmid-mediated, specifically via the 10.4 kb plasmid pRJ8. Molecular cloning and plasmid curing experiments are essential to confirm its genetic basis. Comparative genomics of related plasmids (e.g., pRJ6 in S. aureus A70) can identify conserved regulatory elements, such as promoter regions and secretion systems. Researchers should use Southern blotting or whole-genome sequencing to map plasmid localization and assess horizontal transfer potential .
Q. How does this compound’s activity spectrum compare to other bacteriocins like Aureocin A70 or Simulancin 3299?
this compound exhibits broader activity than Aureocin A70 (a four-peptide bacteriocin) and Simulancin 3299 (narrowly targets Streptococcus agalactiae). Standardized agar diffusion assays under controlled pH and ionic strength are recommended to compare minimum inhibitory concentrations (MICs) across strains. Researchers must document assay conditions (e.g., inoculum size, growth phase) to ensure reproducibility, as minor variations can lead to conflicting activity reports .
Advanced Research Questions
Q. How can computational protein design engineer this compound variants with enhanced specificity against MRSA?
Computational tools like molecular docking and molecular dynamics simulations can model this compound’s interaction with MRSA membrane targets (e.g., lipid II). Studies have redesigned its sequence to optimize charge distribution and hydrophobic patches, improving binding affinity. For example, hybrid peptides combining this compound and Lacticin Q scaffolds showed altered specificity profiles. Researchers should validate predictions using solid-phase peptide synthesis and time-kill assays against MRSA clinical isolates .
Q. What experimental strategies resolve discrepancies in reported bacteriocin activity data for this compound?
Contradictions in activity data often arise from methodological variability. To address this:
- Standardize assays : Use CLSI guidelines for broth microdilution or agar-based methods.
- Control variables : Fix parameters like pH (6.0–7.5), temperature (37°C), and cation concentration (e.g., Mg²⁺ interference).
- Cross-validate results : Compare activity across multiple labs using shared reference strains. Detailed reporting of experimental protocols, as emphasized by the Beilstein Journal of Organic Chemistry, ensures reproducibility and data harmonization .
Q. What structural and functional insights can be gained from NMR analysis of this compound in membrane-mimetic environments?
NMR spectroscopy in micellar systems (e.g., SDS or DPC micelles) reveals this compound’s membrane-bound conformation. Key findings include:
- Helical motifs : Stable α-helices in hydrophobic regions facilitate membrane insertion.
- Cationic clusters : Positively charged residues (e.g., lysine, arginine) mediate electrostatic interactions with bacterial membranes. Researchers should combine NMR with fluorescence anisotropy to quantify membrane disruption kinetics. This approach bridges structural data with functional outcomes .
Q. How can plasmid stability in S. aureus A53 be optimized for high-yield this compound production in laboratory settings?
Plasmid pRJ9’s stability under varying stress conditions (e.g., antibiotic pressure, temperature shifts) can be assessed using continuous culture experiments. Strategies include:
- Insertion of stabilization elements : Add hok/sok toxin-antitoxin systems to prevent plasmid loss.
- Fermentation optimization : Monitor bacteriocin yield in bioreactors with controlled aeration and nutrient feeding. Transcriptomic analysis (RNA-seq) of plasmid-borne genes during fermentation identifies bottlenecks in expression .
Methodological Guidelines
- Reproducibility : Follow Beilstein Journal standards for experimental detail, including strain sources, growth conditions, and statistical analyses .
- Data Reporting : Use tables to compare MICs, structural parameters, and plasmid stability metrics across studies (Example below).
| Parameter | This compound | Aureocin A70 | Simulancin 3299 |
|---|---|---|---|
| Amino Acid Residues | 51 | 30–31 (×4) | Not reported |
| Plasmid Size (kb) | 10.4 | 8.0 | N/A |
| Key Target Pathogen | MRSA | L. monocytogenes | S. agalactiae |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
